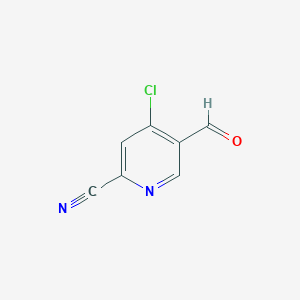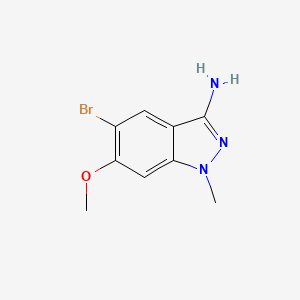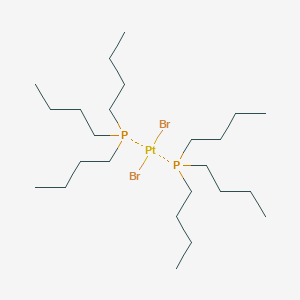
cis-Dibromobis(tributylphosphine)platinum
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
cis-Dibromobis(tributylphosphine)platinum is a platinum-based compound with the molecular formula C24H54Br2P2Pt and a molecular weight of 759.53 g/mol . This compound is known for its square planar coordination around the platinum center, with two bromide ions and two tributylphosphine ligands in cis positions. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of cis-Dibromobis(tributylphosphine)platinum typically involves the reaction of platinum(II) bromide with tributylphosphine in an appropriate solvent. The reaction is carried out under an inert atmosphere to prevent oxidation. The general reaction can be represented as follows:
PtBr2+2PBu3→cis-PtBr2(PBu3)2
The reaction conditions often include refluxing the mixture in a solvent such as dichloromethane or toluene for several hours .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high purity and yield. The use of automated reactors and purification systems is common in industrial settings to maintain consistency and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
cis-Dibromobis(tributylphosphine)platinum undergoes various types of chemical reactions, including:
Substitution Reactions: The bromide ligands can be substituted with other ligands such as chloride or iodide under appropriate conditions.
Oxidation and Reduction Reactions: The platinum center can undergo oxidation and reduction, altering its oxidation state and reactivity.
Coordination Reactions: The compound can form coordination complexes with other ligands, such as amines or phosphines.
Common Reagents and Conditions
Common reagents used in reactions with this compound include halides, amines, and phosphines. Reactions are typically carried out in solvents like dichloromethane, toluene, or acetonitrile, under inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, substitution reactions with chloride ions yield cis-Dichlorobis(tributylphosphine)platinum, while coordination with amines can form amine-platinum complexes .
Aplicaciones Científicas De Investigación
cis-Dibromobis(tributylphosphine)platinum has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various organic reactions, including hydrogenation and hydroformylation.
Biology: Studied for its potential interactions with biological molecules, such as proteins and DNA.
Medicine: Investigated for its anticancer properties, particularly in the development of platinum-based chemotherapy drugs.
Industry: Utilized in the production of fine chemicals and materials due to its catalytic properties.
Mecanismo De Acción
The mechanism of action of cis-Dibromobis(tributylphosphine)platinum involves its ability to coordinate with various ligands and undergo redox reactions. The platinum center can form stable complexes with biological molecules, such as DNA, leading to potential anticancer effects. The compound’s reactivity is influenced by the electronic and steric properties of the tributylphosphine ligands .
Comparación Con Compuestos Similares
Similar Compounds
cis-Dichlorobis(tributylphosphine)platinum: Similar in structure but with chloride ligands instead of bromide.
trans-Dibromobis(triphenylphosphine)platinum: Similar but with triphenylphosphine ligands and trans configuration.
cis-Dibromobis(triphenylphosphine)platinum: Similar but with triphenylphosphine ligands and cis configuration
Uniqueness
The tributylphosphine ligands provide a balance of steric bulk and electronic properties, making it suitable for various catalytic and biological applications .
Propiedades
Fórmula molecular |
C24H54Br2P2Pt |
|---|---|
Peso molecular |
759.5 g/mol |
Nombre IUPAC |
dibromoplatinum;tributylphosphane |
InChI |
InChI=1S/2C12H27P.2BrH.Pt/c2*1-4-7-10-13(11-8-5-2)12-9-6-3;;;/h2*4-12H2,1-3H3;2*1H;/q;;;;+2/p-2 |
Clave InChI |
UCZCPWUTSQNNNV-UHFFFAOYSA-L |
SMILES canónico |
CCCCP(CCCC)CCCC.CCCCP(CCCC)CCCC.Br[Pt]Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


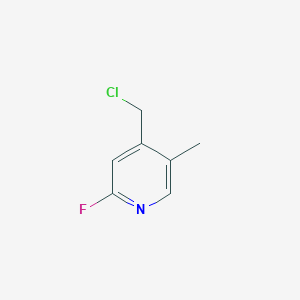
![1-(1-Methyl-1H-benzo[d][1,2,3]triazol-7-yl)ethanone](/img/structure/B13140063.png)
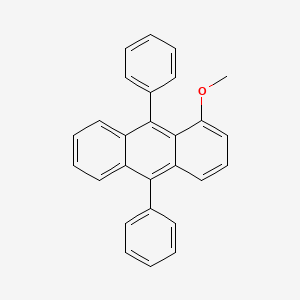
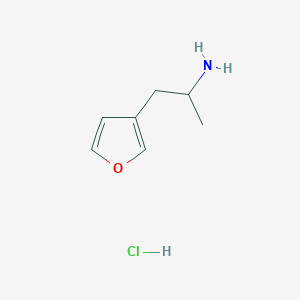


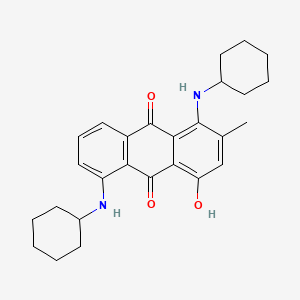
![Diethyl 4'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-3,5-dicarboxylate](/img/structure/B13140103.png)
